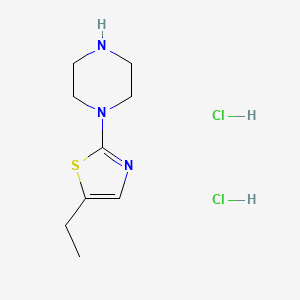
2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride typically involves the reaction of 1,4-diazepane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-diazepane: The parent compound of 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride.
2-(1,4-diazepan-1-yl)acetamide: A related compound with similar structural features.
1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride: Another derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential applications compared to other diazepane derivatives. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)acetonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c8-2-6-10-5-1-3-9-4-7-10;;/h9H,1,3-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFORIUVWIZCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate](/img/structure/B6610923.png)




![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)

amine](/img/structure/B6610979.png)
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6610985.png)

![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)
![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate](/img/structure/B6611017.png)
